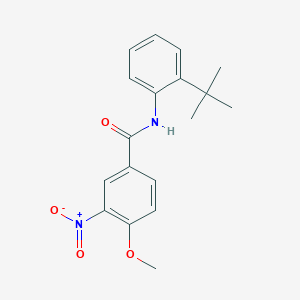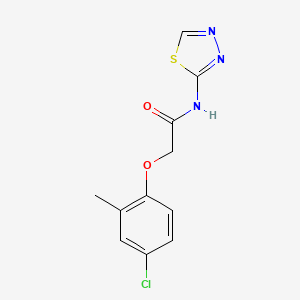![molecular formula C14H13N3O2 B5855626 N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
N-[(benzylamino)carbonyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(benzylamino)carbonyl]nicotinamide, commonly known as BAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BAN is a derivative of nicotinamide, which is a water-soluble vitamin that plays a crucial role in several metabolic pathways in the body.
Mecanismo De Acción
The mechanism of action of BAN is not fully understood, but it is believed to involve the modulation of various cellular pathways that are involved in cell growth, differentiation, and apoptosis. BAN has been shown to inhibit the activity of certain enzymes that are involved in the regulation of these pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BAN has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BAN can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that BAN can improve glucose metabolism, reduce oxidative stress, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAN has several advantages for use in laboratory experiments, including its high solubility in water and its ability to penetrate cell membranes. However, BAN also has some limitations, including its relatively low stability in certain conditions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on BAN, including the development of new synthesis methods to improve yield and purity, the investigation of its effects on other cellular pathways, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of BAN and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
BAN can be synthesized through a multi-step process that involves the reaction of nicotinic acid with benzylamine, followed by the addition of a carbonyl group to form the final product. The synthesis of BAN is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
Aplicaciones Científicas De Investigación
BAN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, BAN has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(benzylcarbamoyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(12-7-4-8-15-10-12)17-14(19)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXJMJLAHREVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)
![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)


![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)